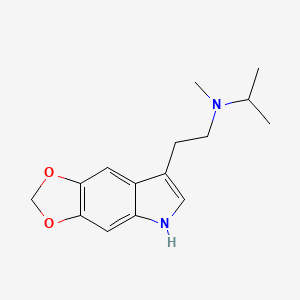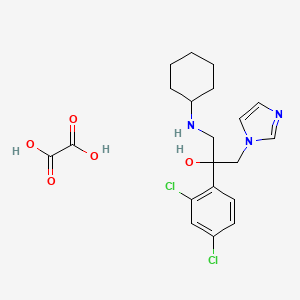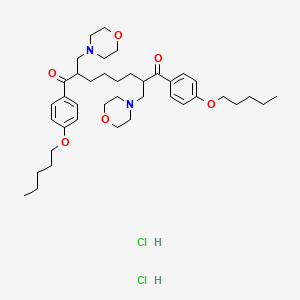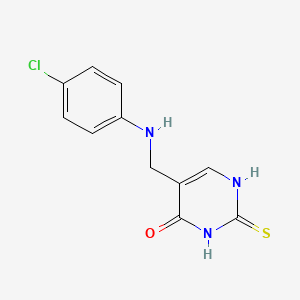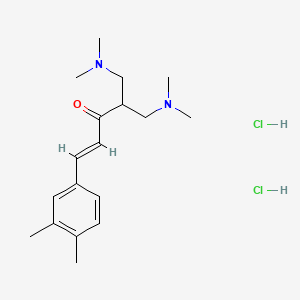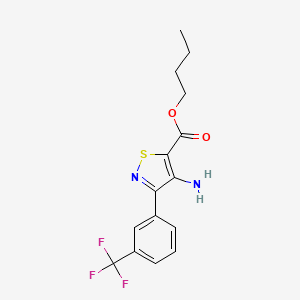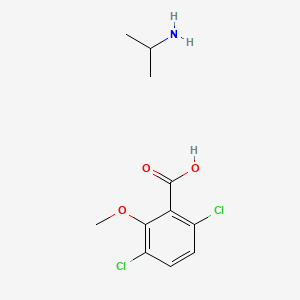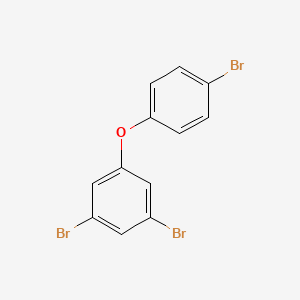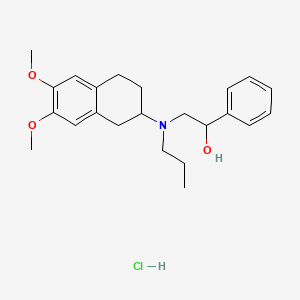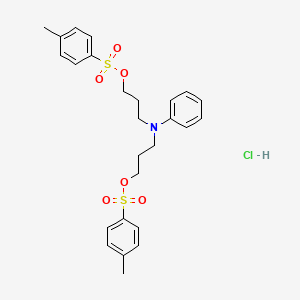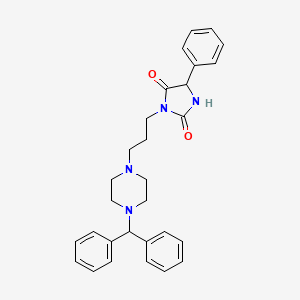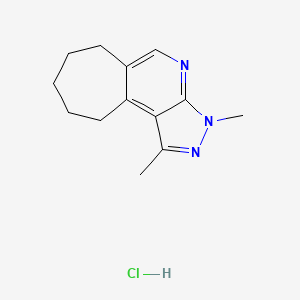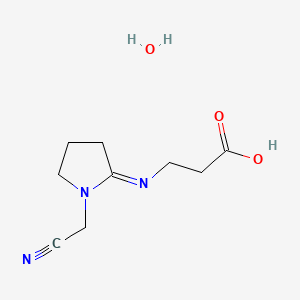
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate is a complex organic compound that features a pyrrolidine ring with a cyanomethyl group and a beta-alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate undergoes various chemical reactions, including:
Condensation Reactions: Formation of heterocyclic compounds through condensation with aldehydes or ketones.
Substitution Reactions: Replacement of functional groups with other substituents.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a basic catalyst such as piperidine.
Substitution Reactions: Often use halogenated compounds and a base.
Cyclization Reactions: Require specific conditions to promote intramolecular bond formation.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyridines, and other nitrogen-containing rings .
Wissenschaftliche Forschungsanwendungen
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Signal Transduction: Affecting intracellular signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyanomethyl)pyridinium Salts: Used in the synthesis of heterocyclic compounds.
Cyanoacetamides: Known for their reactivity and use in heterocyclic synthesis
Eigenschaften
CAS-Nummer |
91443-11-7 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3-[[1-(cyanomethyl)pyrrolidin-2-ylidene]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C9H13N3O2.H2O/c10-4-7-12-6-1-2-8(12)11-5-3-9(13)14;/h1-3,5-7H2,(H,13,14);1H2 |
InChI-Schlüssel |
GIYAHORSQBZFPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NCCC(=O)O)N(C1)CC#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


